3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-18-9-4-2-3-8(7-9)10(17)13-11-14-15-12-16(11)5-6-19-12/h2-4,7H,5-6H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVJCRWDXJQUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold. This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. They have been reported to interact with a variety of enzymes and receptors, making specific interactions with different target receptors. For instance, some derivatives have been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product.
Mode of Action
The mode of action of this compound is likely related to its ability to form hydrogen bonds with its targets, leading to the disruption of normal biochemical processes. For instance, some derivatives have been found to inhibit the activity of Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Mtb shikimate dehydrogenase disrupts the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds. This can have downstream effects on various cellular processes, including protein synthesis.
Result of Action
The result of the compound’s action can vary depending on its specific targets and the biochemical pathways it affects. For instance, inhibition of Mtb shikimate dehydrogenase can potentially lead to the development of novel antitubercular agents. Other derivatives have shown promising anticancer activity against human colon cancer cell lines.
Biological Activity
3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a compound of interest in medicinal chemistry due to its unique structural features that combine a benzamide moiety with thiazole and triazole rings. These heterocycles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 260.31 g/mol
- Key Functional Groups : Methoxy group enhances solubility; thiazole and triazole rings are pivotal for biological interactions.
Biological Activity Overview
Compounds containing thiazole and triazole moieties have demonstrated significant biological activities. The specific biological activities of this compound require further investigation; however, preliminary studies suggest potential in several areas:
Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole exhibit broad-spectrum antimicrobial properties. For instance:
- Compounds similar to this benzamide have shown effectiveness against various bacterial strains.
- In vitro assays demonstrated that thiazole-triazole derivatives possess significant antifungal activity against Candida species .
Anticancer Potential
Studies involving related compounds have highlighted their potential as anticancer agents:
- Certain derivatives were tested against cancer cell lines (e.g., MCF-7, HeLa) and exhibited cytotoxic effects .
- The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
Study 1: Antitumor Activity
A study assessed the antitumor activity of thiazole-triazole derivatives using MTT assays. Compounds showed varying degrees of cytotoxicity across different cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | MCF-7 | 15 |
| 2 | HeLa | 20 |
| 3 | K-562 | 10 |
Study 2: Antifungal Efficacy
Another investigation focused on antifungal properties against Candida species:
| Compound | Strain | Inhibition (%) |
|---|---|---|
| A | C. albicans | 85 |
| B | C. tropicalis | 78 |
| C | C. glabrata | 80 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like tyrosinase and others involved in metabolic pathways critical for pathogen survival or cancer cell growth .
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting normal cell cycle progression .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing triazole and thiazole structures exhibit promising anticancer properties. A study demonstrated that derivatives of 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide show cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity, making it a candidate for further development as an antibiotic.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Research findings suggest that it may inhibit the production of pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.
Pharmacological Insights
Mechanism of Action
The pharmacological activity of this compound appears to be linked to its ability to modulate various biochemical pathways. Studies have shown that it can affect signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Case Study 1: A study on the compound's effect on breast cancer cells indicated a reduction in tumor growth by inducing apoptosis through caspase activation.
- Case Study 2: In animal models of infection, treatment with the compound resulted in significant reductions in bacterial load and inflammation markers.
Materials Science Applications
In addition to its biological applications, this compound has potential uses in materials science. Its unique chemical structure allows for the development of novel materials with specific electronic or optical properties.
Polymeric Composites
Research has explored the incorporation of this compound into polymeric matrices to enhance their mechanical and thermal properties. The resultant composites exhibit improved stability and functionality.
Comparison with Similar Compounds
Table 1: Anticancer Activity of KA39 (Triazolo-Thiadiazole Derivative)
| Cancer Cell Line | GI50 (μM) | TGI (μM) | IC50 (μM) |
|---|---|---|---|
| Prostate Cancer | 0.12 | 0.45 | 0.89 |
| Colorectal Cancer | 0.34 | 1.02 | 1.98 |
Data sourced from MTT assays .
Triazolo-Thiazines: Ring Expansion Effects
Compounds like 4-methoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (BK48052) feature a seven-membered thiazine ring instead of the thiazole. This expansion increases molecular weight (290.34 vs. ~276.3 for the target compound) and may enhance metabolic stability or alter binding pocket compatibility. For example, triazolo-thiazine derivatives (e.g., 5o, 10b) inhibit metallo-β-lactamases (MBLs), with 5o showing 63% inhibition of IMP-1 at 100 μM, likely due to improved hydrophobic interactions with enzyme active sites .
Substituent-Driven Activity Variations
- Methoxy Groups : The methoxy group in 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide may mimic the bioactive 4-methoxy substituent in BK48052, which enhances solubility and target affinity . In contrast, nitro or halogen substituents (e.g., 5E, 5F in triazolo-thiadiazoles) improve anti-tubercular activity, with 5E showing superior docking scores against mycobacterial targets .
- Benzamide Linkers : The benzamide group in the target compound is structurally analogous to sulfonamide moieties in KA39, which are critical for hydrogen bonding with cancer cell receptors .
Table 2: Key Structural and Pharmacological Differences
Research Findings and Pharmacological Implications
Anticancer Potential
While direct data for the target compound is lacking, triazolo-thiazole/thiadiazole hybrids exhibit mechanisms such as:
- Topoisomerase Inhibition : Analogous to triazolo-thiadiazoles, the target compound’s planar structure may intercalate DNA .
- Apoptosis Induction : Methoxy-substituted derivatives like BK48052 could modulate caspase pathways, similar to 4-methoxybenzamide analogs in other studies .
Antimicrobial and Antifungal Activity
Triazolo-thiazole derivatives with pyrazole moieties (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles) show promise against fungal targets like 14-α-demethylase, with molecular docking scores indicating strong binding affinity . The methoxy group in the target compound may similarly enhance antifungal efficacy.
Enzyme Inhibition
Triazolo-thiazines (e.g., 5o) inhibit metallo-β-lactamases, suggesting that the target compound’s triazolo-thiazole core could be optimized for binding MBL active sites through substituent engineering .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The reaction of thiosemicarbazide derivatives with α-haloketones under basic conditions generates the thiazole ring, followed by intramolecular cyclization to form the triazolo moiety. For example, treatment of 3-amino-1,2,4-triazole with phenacyl bromide in ethanol at reflux yields the 5H,6H-triazolo[3,4-b]thiazole intermediate. Key parameters include:
One-Pot Three-Component Synthesis
A streamlined approach involves simultaneous cyclization and functionalization using:
-
Reactants : Thiourea, hydrazine hydrate, and carbonyl compounds (e.g., 3-methoxybenzaldehyde)
-
Conditions : Reflux in acetic acid with catalytic iodine
Introduction of the Methoxybenzamide Group
The amidation step links the triazolo-thiazole core to the 3-methoxybenzoyl group. Two protocols are widely employed:
Schotten-Baumann Reaction
Reaction of the triazolo-thiazole amine with 3-methoxybenzoyl chloride in a biphasic system:
-
Conditions :
-
Aqueous NaOH (10%)
-
Dichloromethane (DCM) as organic phase
-
Stirring at 0–5°C for 2 hours
-
Mechanism :
-
Deprotonation of the amine by NaOH.
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Nucleophilic attack on the acyl chloride.
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Elimination of HCl, stabilized by the aqueous phase.
Direct Coupling in Anhydrous Media
For moisture-sensitive intermediates, anhydrous toluene or THF is preferred:
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Reactants : 3-Methoxybenzoyl chloride, triazolo-thiazole amine, triethylamine
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Conditions : Reflux at 110°C for 6–8 hours
Optimization and Side Reactions
Solvent Effects
By-Product Formation
-
Hydrolysis of acyl chloride : Mitigated by using molecular sieves or anhydrous conditions.
-
Oxidation of thiazole sulfur : Prevented by inert atmosphere (N₂/Ar).
Analytical Characterization
Spectroscopic Data
Purity and Stability
-
HPLC : >95% purity (C18 column, acetonitrile/water gradient).
-
TGA : Decomposition onset at 210°C, indicating thermal stability.
Comparative Analysis of Methods
| Parameter | Cyclocondensation Route | One-Pot Synthesis |
|---|---|---|
| Yield | 78–85% | 70% |
| Reaction Time | 12–18 hours | 6–8 hours |
| Purification Complexity | Column chromatography | Recrystallization |
| Scalability | Moderate | High |
Mechanistic Insights
The triazolo-thiazole core forms via a thio-Michael addition followed by cyclodehydration. Amidation proceeds through a tetrahedral intermediate stabilized by electron-withdrawing groups on the benzoyl chloride. Methoxy substitution at the meta-position enhances solubility without steric hindrance.
Industrial Applicability
Q & A
Basic: What are the optimal synthetic routes for 3-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?
Methodological Answer:
The synthesis involves multi-step heterocyclic condensation. Key steps include:
- Step 1: Reacting 4-methoxyphenyl precursors with sodium hydride in toluene to form pyrazole intermediates .
- Step 2: Condensation with hydrazine hydrate to generate triazole-thiadiazole scaffolds .
- Step 3: Introducing the methoxybenzamide group via nucleophilic substitution or amide coupling under reflux conditions with triethylamine (TEA) as a catalyst .
- Purification: Use HPLC (C18 column, methanol/water gradient) to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR and 13C NMR: Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm heterocyclic ring formation .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide group) .
- Elemental Analysis: Verify stoichiometry (e.g., %C, %N within ±0.3% of theoretical values) .
- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ ion at m/z ~370) and purity .
Basic: How is the compound’s antifungal activity initially validated?
Methodological Answer:
- Primary Screening: Use in vitro assays against Candida albicans (MIC values via broth microdilution) .
- Target Validation: Molecular docking against 14-α-demethylase lanosterol (PDB:3LD6) to predict binding affinity (e.g., ΔG = -8.2 kcal/mol) .
- Control Compounds: Compare with fluconazole to establish baseline activity .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Methodological Answer:
- Solvent Optimization: Replace toluene with DMF for higher pyrazole intermediate yields (85% vs. 70%) .
- Catalyst Screening: Test TEA vs. DMAP for amide coupling; DMAP improves yields by 15% .
- Reaction Monitoring: Use TLC (CHCl₃:MeOH 95:5) to track intermediates and reduce byproducts .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays: Validate antifungal activity with both agar diffusion and ATP-based luminescence assays .
- Standardized Protocols: Control variables like inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
- Structural Confirmation: Re-characterize batches with conflicting data via XRD to rule out polymorphism .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Replace the methoxy group with ethoxy or halogens to assess electronic effects .
- Core Modifications: Synthesize triazolo[3,4-b]thiadiazine analogs to evaluate ring size impact on activity .
- Bioisosteric Replacement: Substitute the benzamide with thioamide or sulfonamide groups .
Advanced: What computational methods validate target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to 14-α-demethylase; prioritize poses with hydrogen bonds to heme iron .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling: Develop models with descriptors like logP and polar surface area to predict MIC values .
Advanced: How to address solubility and bioavailability challenges?
Methodological Answer:
- Salt Formation: Synthesize hydrochloride or sodium salts to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) for improved intestinal absorption .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance plasma half-life .
Advanced: How to analyze stability under storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (1.2 million lux-hours), and humidity (75% RH) for 4 weeks .
- Analytical Monitoring: Use HPLC to quantify degradation products (e.g., hydrolyzed benzamide at RT ~4.2 min) .
- Stabilizers: Add antioxidants like BHT (0.01% w/v) to prevent oxidation in solution .
Advanced: What methodologies confirm target engagement in cellular models?
Methodological Answer:
- Gene Knockdown: Use siRNA against 14-α-demethylase in C. albicans to observe rescue effects on MIC values .
- Metabolomic Profiling: Quantify ergosterol levels via LC-MS (e.g., 80% reduction at 2× MIC) .
- Fluorescent Probes: Develop BODIPY-labeled analogs for confocal imaging of cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
